2-Acetoxy-3'-fluorobenzophenone
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Overview
Description
2-Acetoxy-3’-fluorobenzophenone is an organic compound with the molecular formula C15H11FO3. It is a derivative of benzophenone, where the acetoxy group is attached to the second carbon of the benzene ring, and a fluorine atom is attached to the third carbon of the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-3’-fluorobenzophenone can be achieved through several methods. One common approach involves the acetylation of 3’-fluorobenzophenone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 2-Acetoxy-3’-fluorobenzophenone may involve large-scale acetylation processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-3’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2-Acetoxy-3’-fluorobenzophenone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetoxy-3’-fluorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can further participate in various biochemical pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Acetoxy-2’-fluorobenzophenone: Similar structure but with different positions of the acetoxy and fluorine groups.
2-Acetoxy-4’-fluorobenzophenone: Another isomer with the fluorine atom at the fourth position.
2-Acetoxy-3’-chlorobenzophenone: Similar compound with a chlorine atom instead of fluorine
Uniqueness
2-Acetoxy-3’-fluorobenzophenone is unique due to the specific positioning of the acetoxy and fluorine groups, which can significantly influence its chemical reactivity and interaction with biological targets. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[2-(3-fluorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZBLVCKLCCZRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641560 |
Source
|
Record name | 2-(3-Fluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-01-1 |
Source
|
Record name | [2-(Acetyloxy)phenyl](3-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Fluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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